![molecular formula C10H11N3S B277499 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole, also known as PETT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. PETT's unique chemical structure and properties make it an exciting compound for researchers to explore.
Wirkmechanismus
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, but it is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole inhibits the activity of various enzymes, including acetylcholinesterase and tyrosinase. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to have a vasodilatory effect on blood vessels, which may have implications for the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is its relatively simple synthesis method, which allows for large-scale production. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potent anticancer activity and anti-inflammatory properties make it a promising candidate for further research. However, 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole research. One area of interest is the development of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole-based drugs for the treatment of cancer and inflammatory diseases. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potential as an enzyme inhibitor also opens up possibilities for its use in the development of new pesticides and herbicides. Further studies are needed to investigate 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action and potential side effects, as well as its potential applications in material science.
Synthesemethoden
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole can be synthesized using various methods, including the reaction between 2-phenylethylamine and thiourea, followed by cyclization with hydrazine hydrate. Another method involves the reaction between 2-phenylethyl isothiocyanate and hydrazine hydrate, followed by cyclization with sodium azide. These methods have been optimized to produce high yields of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole with high purity.
Wissenschaftliche Forschungsanwendungen
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole |
|---|---|
Molekularformel |
C10H11N3S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
5-(2-phenylethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-14-10-11-8-12-13-10/h1-5,8H,6-7H2,(H,11,12,13) |
InChI-Schlüssel |
JQVFRKKJRZOYBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



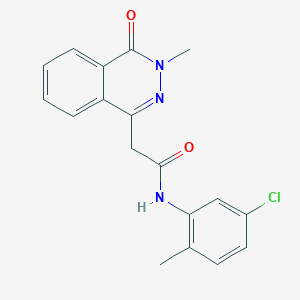
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)

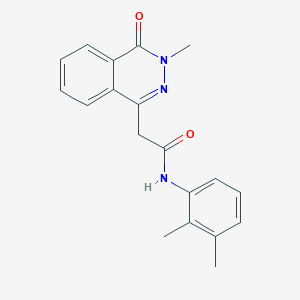
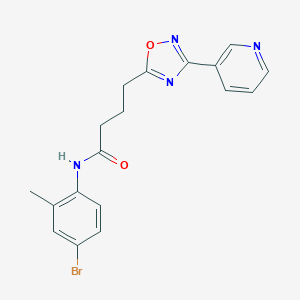
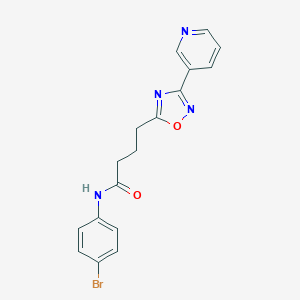
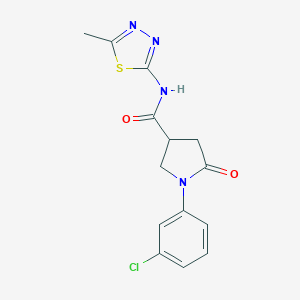
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)


![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)